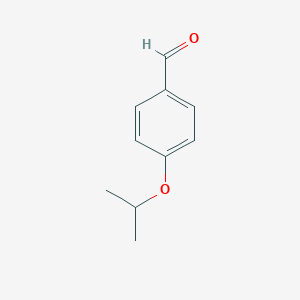

4-Isopropoxybenzaldehyde

Übersicht

Beschreibung

ALDH1A3-IN-3 ist ein potenter Inhibitor der Aldehyddehydrogenase 1A3 (ALDH1A3) mit einem IC50-Wert von 0,26 μM . Diese Verbindung ist auch ein gutes Substrat für die Aldehyddehydrogenase 3A1 (ALDH3A1) . ALDH1A3-IN-3 wurde hauptsächlich in der Forschung von Prostatakrebs eingesetzt .

Herstellungsmethoden

Die Synthese von ALDH1A3-IN-3 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Syntheserouten und Reaktionsbedingungen sind in verschiedenen Forschungsartikeln und Patenten detailliert beschrieben. Industrielle Produktionsmethoden für ALDH1A3-IN-3 sind nicht umfassend dokumentiert, aber sie umfassen typischerweise großtechnische Synthesetechniken, die eine hohe Ausbeute und Reinheit gewährleisten.

Vorbereitungsmethoden

The synthesis of ALDH1A3-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods for ALDH1A3-IN-3 are not widely documented, but they typically involve large-scale synthesis techniques that ensure high yield and purity.

Analyse Chemischer Reaktionen

ALDH1A3-IN-3 durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von ALDH1A3-IN-3 zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

ALDH1A3-IN-3 wurde umfassend auf seine potenziellen therapeutischen Anwendungen in der Krebsforschung untersucht. Es wurde gezeigt, dass es die Aktivität von ALDH1A3 inhibiert, das in verschiedenen Krebsarten, einschließlich Prostatakrebs, überexprimiert wird . Durch die gezielte Ansprache von ALDH1A3 kann ALDH1A3-IN-3 die Proliferation und Metastasierung von Krebszellen potenziell reduzieren . Darüber hinaus wurde ALDH1A3-IN-3 in Studien verwendet, um die Rolle von ALDH1A3 in Krebsstammzellen und seine Auswirkungen auf die Chemoresistenz zu verstehen .

Wirkmechanismus

Der Wirkmechanismus von ALDH1A3-IN-3 umfasst die Hemmung der Enzymaktivität von ALDH1A3. ALDH1A3 ist für die Oxidation von Retinaldehyd zu Retinsäure verantwortlich, einem entscheidenden Schritt im Retinsäure-Signalweg . Durch die Hemmung von ALDH1A3 stört ALDH1A3-IN-3 diesen Weg, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt . Die molekularen Ziele von ALDH1A3-IN-3 umfassen das aktive Zentrum des ALDH1A3-Enzyms, an dem es bindet und verhindert, dass das Enzym seine Reaktion katalysiert .

Wirkmechanismus

The mechanism of action of ALDH1A3-IN-3 involves the inhibition of ALDH1A3 enzyme activity. ALDH1A3 is responsible for the oxidation of retinaldehyde to retinoic acid, a crucial step in the retinoic acid signaling pathway . By inhibiting ALDH1A3, ALDH1A3-IN-3 disrupts this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of ALDH1A3-IN-3 include the active site of the ALDH1A3 enzyme, where it binds and prevents the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

ALDH1A3-IN-3 ist einzigartig in seiner hohen Selektivität und Potenz als ALDH1A3-Inhibitor. Ähnliche Verbindungen umfassen andere ALDH-Inhibitoren wie ALDH1A1-IN-1 und ALDH3A1-IN-2 . Diese Verbindungen hemmen ebenfalls Aldehyddehydrogenase-Enzyme, können jedoch unterschiedliche Selektivitätsprofile und Potenzen aufweisen. Beispielsweise ist ALDH1A1-IN-1 selektiver für ALDH1A1, während ALDH3A1-IN-2 ALDH3A1 als Ziel hat . Die Einzigartigkeit von ALDH1A3-IN-3 liegt in seiner Fähigkeit, ALDH1A3 spezifisch mit hoher Potenz zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Eigenschaften

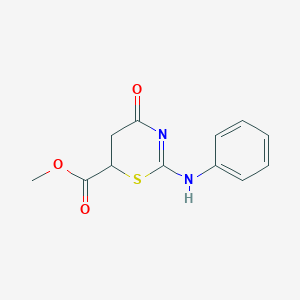

IUPAC Name |

4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDANSDASCKBVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290510 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-05-5 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

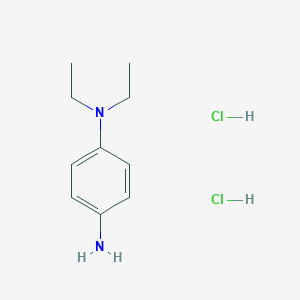

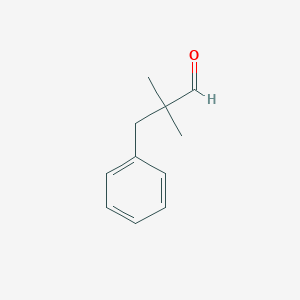

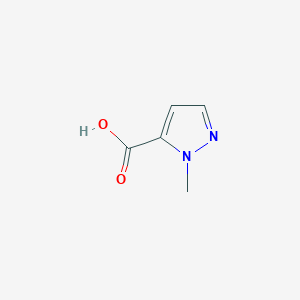

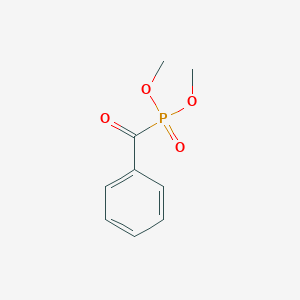

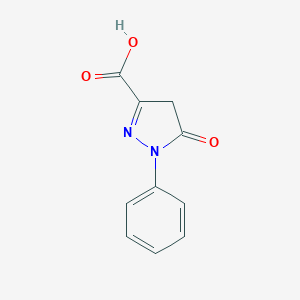

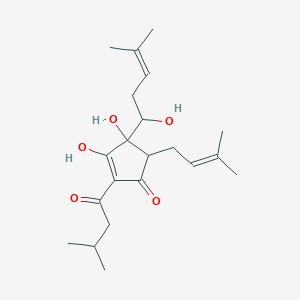

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?

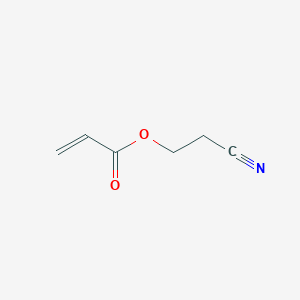

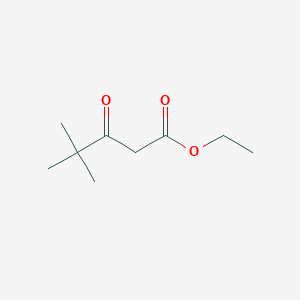

A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.

Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?

A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:

- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]

- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]

- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)